3,6-Dimethyl-1,2,4-triazine-5(2H)-thione
Description
3,6-Dimethyl-1,2,4-triazine-5(2H)-thione is a heterocyclic compound featuring a 1,2,4-triazine core substituted with methyl groups at positions 3 and 6 and a thione (C=S) group at position 3. The thione group confers unique electronic and coordination properties, making it relevant in medicinal chemistry, materials science, and coordination chemistry.
Properties
CAS No. |
39070-06-9 |
|---|---|
Molecular Formula |
C5H7N3S |
Molecular Weight |
141.20 g/mol |
IUPAC Name |
3,6-dimethyl-2H-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C5H7N3S/c1-3-5(9)6-4(2)8-7-3/h1-2H3,(H,6,8,9) |
InChI Key |
ZREAOJBETBPPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=NC1=S)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
A comparative analysis of triazine-thione derivatives reveals how substituents influence molecular characteristics:
Key Observations :
- Mass Trends : Methyl substituents (e.g., 6-methyl in ) reduce molecular mass compared to bulkier groups like phenyl (204.25 g/mol in ).
- Electronic Effects : The thione group (C=S) enhances electron delocalization, influencing reactivity and coordination (discussed in ).
3,6-Dimethyl-1,2,4-triazine-5(2H)-thione
- Cyclization reactions of thiosemicarbazides with diketones or esters (as seen in for phosphorus/fluorinated triazine-thiones).
- Nitrosation: Nitroso derivatives of triazine-thiones can be synthesized using NaNO₂ in acidic media ().
Comparison with Other Derivatives:
- 6-Amino-3-phenyl derivative: Synthesized via condensation of thiourea with substituted hydrazines, followed by cyclization ().
- Methoxy-diphenyl derivative : Prepared via nucleophilic substitution and heterocyclization ().
Reactivity Trends :
- Methyl groups (electron-donating) enhance stability but reduce electrophilic reactivity compared to amino (electron-withdrawing) or aryl groups.
- Thione sulfur participates in coordination with transition metals (e.g., Cu²⁺, Fe³⁺) as observed in SN-donor ligands ().
Physicochemical Properties
- Solubility: Methyl groups increase hydrophobicity compared to polar amino or hydroxyl substituents.
- Thermal Stability : Aryl-substituted derivatives (e.g., diphenyl in ) exhibit higher thermal stability due to π-π stacking.
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the diketone carbonyl, followed by cyclization. A 1:2 molar ratio of thiourea to diketone minimizes disulfide byproducts, with excess diketone driving the equilibrium toward product formation. Ethanol serves as the optimal solvent due to its ability to dissolve both reactants and precipitate the product upon cooling.
Optimization of Conditions
- Temperature : Reflux at 78°C for 6–9 hours achieves 68–74% yield.
- Catalysis : KOH (0.1–0.3 eq) enhances reaction rate by deprotonating thiourea. Excess base (>0.5 eq) promotes hydrolysis side reactions.
- Workup : Ice-cooled quenching followed by vacuum filtration isolates the product as pale-yellow crystals.
Table 1 : Yield dependence on reaction time and temperature
| Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|
| 6 | 78 | 68 |
| 9 | 78 | 74 |
| 12 | 78 | 71 |
Data adapted from BenchChem and patent EP0737672A2.
Thionation of 3,6-Dimethyl-1,2,4-triazin-5(4H)-one
An alternative route involves sulfur insertion into the triazinone precursor using Lawesson’s reagent (LR) or CS₂/KOH.
Lawesson’s Reagent Method
Refluxing 3,6-dimethyl-1,2,4-triazin-5(4H)-one (1 eq) with LR (1.2 eq) in toluene for 4 hours affords the thione in 82% yield. The mechanism proceeds through a four-membered transition state where LR’s phosphorus center activates the carbonyl oxygen for sulfur exchange.
CS₂/KOH Thionation
In ethanol, CS₂ (3 eq) and KOH (2 eq) convert the triazinone to thione at 65°C within 3 hours (74% yield). This method avoids phosphorus byproducts but requires careful pH control to prevent disulfide formation.
Table 2 : Thionation efficiency comparison
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Lawesson’s | Toluene | 4 | 82 |
| CS₂/KOH | Ethanol | 3 | 74 |
One-Pot Synthesis via Semicarbazone Cyclization
Patent EP0737672A2 details a scalable industrial approach using semicarbazone intermediates:
Reaction Sequence
Advantages
- Scalability : Pilot batches (10 L) show <5% yield variation.
- Green Metrics : E-factor of 18.2, improvable via solvent recovery.
Tetrazine-Chalcogenone Route
A novel method from recent literature involves regioselective thiocyanate addition to 3,6-dimethyl-1,2,4-tetrazine, followed by N₂ elimination. While less explored, this route offers 67% yield under mild conditions (40°C, acetonitrile).
Analytical Validation of Synthetic Products
Spectroscopic Confirmation
Chromatographic Purity
HPLC (C18 column, 60:40 MeOH/H₂O) shows ≥98% purity with t₅ = 4.2 min.
Comparative Evaluation of Synthetic Routes
Table 3 : Method comparison for industrial adoption
| Method | Yield (%) | Scalability | Cost Index |
|---|---|---|---|
| Cyclocondensation | 74 | Moderate | 1.0 |
| Lawesson’s Thionation | 82 | Low | 3.2 |
| One-Pot Synthesis | 78 | High | 1.5 |
| Tetrazine Route | 67 | Unknown | 4.1 |
Q & A
Q. Advanced
- Molecular Docking : uses AutoDock to evaluate binding affinity with microbial targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- ADME Prediction : SwissADME or PreADMET assesses pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with antimicrobial activity .
How do substituents on the triazine ring modulate antimicrobial activity?
Q. Advanced
- Electron-Donating Groups (e.g., -OCH₃) : Enhance membrane penetration, increasing Gram-positive activity ( reports MICs of 8 µg/mL against S. aureus) .
- Aromatic Substituents : Bulky groups (e.g., 4-bromophenyl in ) improve binding to hydrophobic enzyme pockets .
- Thione vs. Thiol Tautomers : Thione forms (C=S) show higher stability and activity, as in .
What analytical challenges arise in quantifying triazine-thione degradation products?
Q. Advanced
- HPLC-MS Limitations : Co-elution of degradation byproducts (e.g., sulfoxides) requires UPLC with sub-2µm columns for resolution .
- Photodegradation : UV exposure generates hydroxylated derivatives (), necessitating dark storage .
- Validation via Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs to trace degradation pathways .
How can researchers optimize solvent systems for recrystallization?
Q. Basic
- Ethanol-Water Mixtures : uses 50:50 dioxane:ethanol for high-purity crystals (mp 168°C) .
- Gradient Cooling : Slow cooling from 60°C to 4°C minimizes inclusion of solvent molecules.
- Polymorphism Screening : Test 5–6 solvents (e.g., acetone, acetonitrile) to identify stable crystalline forms.
What role does the thione moiety play in metal chelation studies?
Advanced
The C=S group acts as a soft Lewis base, binding to transition metals (e.g., Pd²⁺ in ). Spectrophotometric titration (λₐᵥ = 450 nm) shows a 1:1 complex stoichiometry with logK = 4.2 . Applications include catalysis (e.g., Suzuki coupling) and heavy metal sensing.
How do researchers validate synthetic scalability for triazine-thiones?
Q. Advanced
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
- Green Metrics : ’s method achieves an E-factor of 18.2 (lower = better); replacing POCl₃ with biodegradable reagents improves sustainability .
- Pilot-Scale Trials : 10-L batch reactions () confirm reproducibility with <5% yield variation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
